molecular formula C15H11FO3S B14325807 1-Fluoro-4-(methoxymethoxy)-9H-thioxanthen-9-one CAS No. 106032-20-6

1-Fluoro-4-(methoxymethoxy)-9H-thioxanthen-9-one

Cat. No.: B14325807
CAS No.: 106032-20-6
M. Wt: 290.3 g/mol
InChI Key: AFSHOZRZYSHIPX-UHFFFAOYSA-N
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Description

1-Fluoro-4-(methoxymethoxy)-9H-thioxanthen-9-one is a chemical compound with a unique structure that includes a fluorine atom, a methoxymethoxy group, and a thioxanthene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Fluoro-4-(methoxymethoxy)-9H-thioxanthen-9-one typically involves multiple steps, starting with the preparation of the thioxanthene core. The introduction of the fluorine atom and the methoxymethoxy group can be achieved through specific substitution reactions. Common reagents used in these reactions include fluorinating agents and methoxymethylating agents. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process typically includes purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-Fluoro-4-(methoxymethoxy)-9H-thioxanthen-9-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The fluorine atom and methoxymethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogenating agents or nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

1-Fluoro-4-(methoxymethoxy)-9H-thioxanthen-9-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Fluoro-4-(methoxymethoxy)-9H-thioxanthen-9-one involves its interaction with specific molecular targets and pathways. The fluorine atom and methoxymethoxy group can influence the compound’s reactivity and binding affinity to various biological targets. These interactions can modulate cellular processes and lead to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-Fluoro-4-methoxybenzene: Shares the fluorine and methoxy groups but lacks the thioxanthene core.

    4-Fluoroanisole: Similar structure but with different functional groups.

    1-Fluoro-4-nitrobenzene: Contains a fluorine atom and a nitro group instead of the methoxymethoxy group.

Uniqueness

1-Fluoro-4-(methoxymethoxy)-9H-thioxanthen-9-one is unique due to its combination of a fluorine atom, a methoxymethoxy group, and a thioxanthene core

Properties

CAS No.

106032-20-6

Molecular Formula

C15H11FO3S

Molecular Weight

290.3 g/mol

IUPAC Name

1-fluoro-4-(methoxymethoxy)thioxanthen-9-one

InChI

InChI=1S/C15H11FO3S/c1-18-8-19-11-7-6-10(16)13-14(17)9-4-2-3-5-12(9)20-15(11)13/h2-7H,8H2,1H3

InChI Key

AFSHOZRZYSHIPX-UHFFFAOYSA-N

Canonical SMILES

COCOC1=C2C(=C(C=C1)F)C(=O)C3=CC=CC=C3S2

Origin of Product

United States

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